Gnf-2

Content Navigation

Studying Bcr-Abl kinase regulation or overcoming T315I mutant resistance? GNF-2 is a selective allosteric inhibitor binding the myristoyl pocket, not the ATP-site. It induces a distinct inactive conformation and enables synergistic combinations with ATP-competitive inhibitors like Dasatinib. Key advantages: • Minimal off-target effects vs multi-kinase inhibitors. • Essential tool for allosteric mechanism dissection and drug resistance research. • Standard ≥98% purity, global shipping.

CAS Number

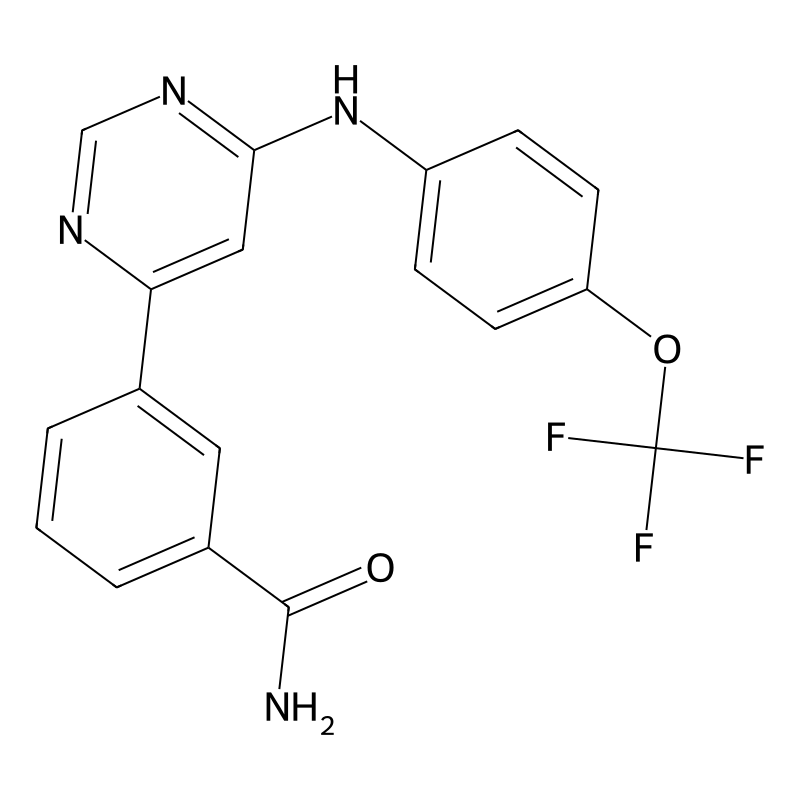

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Gnf-2 is a highly selective, non-ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML). Unlike traditional ATP-site inhibitors such as Imatinib, Gnf-2 functions allosterically by binding to the myristate-binding pocket on the C-lobe of the kinase domain. This distinct mechanism allows it to serve as a specialized tool for investigating kinase regulation, probing mechanisms of drug resistance, and exploring synergistic therapeutic strategies. Its high selectivity for Bcr-Abl over other kinases minimizes off-target effects in cellular models, a critical factor for achieving reproducible and clearly interpretable experimental results.

Research Fit

References

- [1] Khateb, M., et al. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism. J Transl Med 11, 226 (2013).

- [2] Adrián, F.J., et al. Allosteric inhibitors of Bcr-abl-dependent cell proliferation. Nat. Chem. Biol. 2, 95–102 (2006).

- [6] Zhang, J., et al. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors. Nature 463, 501–506 (2010).

Direct substitution of Gnf-2 with ATP-competitive inhibitors like Imatinib or Nilotinib is inappropriate for many research applications due to fundamental mechanistic differences. Gnf-2's allosteric binding to the myristoyl pocket induces a distinct inactive conformation of the Abl kinase, a mechanism that ATP-site inhibitors cannot replicate. This makes Gnf-2 an indispensable tool for studying kinase regulation independent of ATP competition. Furthermore, this allosteric action enables synergistic effects when used in combination with ATP-site inhibitors, a key experimental strategy for overcoming drug resistance in cellular models that is impossible to achieve by simply increasing the dose of a single ATP-competitive agent.

Substitution Risk

References

- [1] Adrián, F.J., et al. Allosteric inhibitors of Bcr-abl-dependent cell proliferation. Nat. Chem. Biol. 2, 95–102 (2006).

- [2] The Ins and Outs of Bcr-Abl Inhibition. J. Med. Chem. 55, 12, 5545–5590 (2012).

- [3] Zhang, J., et al. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors. Nature 463, 501–506 (2010).

Allosteric Myristate-Pocket Binding

Unlike ATP-competitive inhibitors such as Imatinib and Nilotinib that target the kinase active site, Gnf-2 binds to the myristate-binding pocket in the C-lobe of the Abl kinase domain. This mode of action stabilizes an inactive conformation of the kinase through an allosteric mechanism, providing a tool to study regulatory functions that are inaccessible with active-site inhibitors. Mutagenesis studies confirm this specific binding site; for instance, the E505K mutation in the myristoyl pocket confers complete resistance to Gnf-2's analogue Gnf-5 (IC50 > 10 µM) while having no effect on Imatinib's potency (IC50 = 0.22 µM).

| Evidence Dimension | Inhibitor Binding Site & Mechanism |

| Target Compound Data | Binds to allosteric myristate pocket |

| Comparator Or Baseline | Imatinib / Nilotinib: Bind to ATP-binding site |

| Quantified Difference | Mechanistically distinct; confirmed by site-directed mutagenesis (E505K mutant IC50 >10 µM for Gnf-5 vs 0.22 µM for Imatinib) |

| Conditions | Cellular assays with Ba/F3 cells expressing mutant Bcr-Abl constructs. |

This unique mechanism allows for the specific investigation of allosteric kinase regulation and enables synergistic combination studies not possible with ATP-competitive agents alone.

vs

Imatinib: ATP pocket; resistance mutations cluster at catalytic site; E505K mutant remains sensitive (IC50 0.22 µM)

Bcr-Abl Selectivity Profile

Gnf-2 demonstrates high selectivity for Bcr-Abl. In a broad kinase panel screen, Gnf-2 (at 10 µM) showed no inhibitory activity against 63 other kinases, including native c-Abl. This contrasts with multi-targeted ATP-competitive inhibitors like Imatinib, which also potently inhibits c-Kit and PDGFR. This high degree of selectivity is critical for research applications, as it ensures that observed cellular effects can be confidently attributed to the inhibition of Bcr-Abl, thereby reducing the risk of confounding data from off-target activities.

| Evidence Dimension | Kinase Selectivity |

| Target Compound Data | Selective for Bcr-Abl; no activity against a panel of 63 other kinases at 10 µM. |

| Comparator Or Baseline | Imatinib: Also inhibits other kinases like c-Kit and PDGFR. |

| Quantified Difference | Qualitatively higher selectivity, minimizing off-target signaling pathway interference. |

| Conditions | In vitro kinase panel screening assays. |

High selectivity ensures cleaner, more reliable results in cellular assays by minimizing confounding variables from off-target kinase inhibition.

vs

Imatinib/dasatinib: each inhibit 10-50+ kinases at reported concentrations

Synergy with ATP-Site Inhibitors

The allosteric mechanism of Gnf-2 allows for cooperative or synergistic activity when combined with ATP-competitive inhibitors. In Ba/F3 cells expressing the highly resistant T315I Bcr-Abl mutant, Gnf-2 alone is largely inactive. However, when combined with ATP-site inhibitors, it significantly enhances their effect. For example, adding 1 µM of Dasatinib reduced the IC50 of Gnf-2 in a clonigenicity assay from 25 µM to 3.5 µM. Similarly, in the presence of 2 µM of the Gnf-2 analog Gnf-5, the IC50 of Nilotinib against T315I Bcr-Abl expressing cells dropped to 0.8 µM, demonstrating a potent combinatorial effect against a previously resistant mutant.

| Evidence Dimension | IC50 Reduction in Combination Therapy (T315I Mutant) |

| Target Compound Data | IC50 of Gnf-2 reduces from 25 µM to 3.5 µM in the presence of 1 µM Dasatinib. |

| Comparator Or Baseline | Gnf-2 alone is ineffective against the T315I mutation. |

| Quantified Difference | 7.1-fold potentiation of Gnf-2 activity by Dasatinib. |

| Conditions | Clonigenicity assay in Ba/F3 cells expressing T315I mutated Bcr-Abl. |

This enables research into overcoming drug resistance by combining compounds with different mechanisms, a key strategy in cancer biology.

GNF-2 IC50: E255V 268 nM, Y253H 194 nM (wild-type 138 nM)

Imatinib: >10–30× fold resistance against same mutants

Solubility and Handling

Gnf-2 is a crystalline solid that exhibits poor aqueous solubility but is readily soluble in common organic solvents used for in vitro research. Verified solubility data indicates it is soluble in DMSO at concentrations up to 10 mg/mL (~26.7 mM) and in DMF at 25 mg/mL (~66.8 mM). While insoluble in water and ethanol, its high solubility in DMSO allows for the preparation of concentrated stock solutions suitable for dilution into aqueous cell culture media for a wide range of experimental concentrations. For optimal results, use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.

| Evidence Dimension | Solubility in Laboratory Solvents |

| Target Compound Data | DMSO: ≥10 mg/mL; DMF: 25 mg/mL |

| Comparator Or Baseline | Water: Insoluble; Ethanol: Insoluble |

| Quantified Difference | High solubility in standard organic solvents facilitates easy preparation of stock solutions for cell-based experiments. |

| Conditions | Standard laboratory conditions. |

Predictable and high solubility in DMSO ensures straightforward and reproducible preparation of stock solutions for cell culture experiments.

vs

GNF-5 + nilotinib: combination index 0.61; nilotinib IC50 reduced 4.7-fold at 1 µM GNF-5; murine BMT survival >50 days vs 28 days (GNF-5 alone)

vs

GNF-5: Abl IC50 0.22 µM; half-life 2.30 h; oral bioavailability suitable for murine in vivo dosing

Weaker inhibition of myristoylated c-Abl; induces ER translocation of myristoylated c-Abl

CML Resistance Mechanism Studies

Gnf-2 is essential for studying how to overcome resistance to ATP-competitive inhibitors. Its ability to synergize with compounds like Dasatinib or Nilotinib makes it a primary tool for designing and testing combination strategies in cell lines expressing resistant Bcr-Abl mutants, such as the gatekeeper T315I.

Allosteric Regulation of Abl Kinase

As a specific binder of the myristoyl pocket, Gnf-2 is the designated tool for dissecting the allosteric control of Abl kinase activity. It allows researchers to modulate kinase function through a natural regulatory site, providing insights that are impossible to obtain with inhibitors that only target the ATP-binding pocket.

Selective Bcr-Abl Signaling Assays

When the experimental goal is to inhibit Bcr-Abl with minimal interference with other signaling pathways, Gnf-2 is a more suitable choice than multi-targeted inhibitors. Its high selectivity ensures that downstream effects on processes like cell proliferation or apoptosis can be confidently linked to Bcr-Abl inhibition.

Application Fit Matrix

References

- [1] Khateb, M., et al. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism. J Transl Med 11, 226 (2013).

- [2] Zhang, J., et al. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors. Nature 463, 501–506 (2010).

- [3] The Ins and Outs of Bcr-Abl Inhibition. J. Med. Chem. 55, 12, 5545–5590 (2012).

- [4] Adrián, F.J., et al. Allosteric inhibitors of Bcr-abl-dependent cell proliferation. Nat. Chem. Biol. 2, 95–102 (2006).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

2: Chislock EM, Pendergast AM. Abl family kinases regulate endothelial barrier function in vitro and in mice. PLoS One. 2013 Dec 19;8(12):e85231. doi: 10.1371/journal.pone.0085231. eCollection 2013. PubMed PMID: 24367707; PubMed Central PMCID: PMC3868616.

3: Kim HJ, Yoon HJ, Choi JY, Lee IK, Kim SY. The tyrosine kinase inhibitor GNF-2 suppresses osteoclast formation and activity. J Leukoc Biol. 2014 Feb;95(2):337-45. doi: 10.1189/jlb.0713356. Epub 2013 Oct 15. PubMed PMID: 24130113.

4: Khateb M, Ruimi N, Khamisie H, Najajreh Y, Mian A, Metodieva A, Ruthardt M, Mahajna J. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism. BMC Cancer. 2012 Nov 27;12:563. doi: 10.1186/1471-2407-12-563. PubMed PMID: 23186157; PubMed Central PMCID: PMC3561207.

5: Greuber EK, Pendergast AM. Abl family kinases regulate FcγR-mediated phagocytosis in murine macrophages. J Immunol. 2012 Dec 1;189(11):5382-92. doi: 10.4049/jimmunol.1200974. Epub 2012 Oct 24. PubMed PMID: 23100514; PubMed Central PMCID: PMC3504141.

6: Mian AA, Metodieva A, Badura S, Khateb M, Ruimi N, Najajreh Y, Ottmann OG, Mahajna J, Ruthardt M. Allosteric inhibition enhances the efficacy of ABL kinase inhibitors to target unmutated BCR-ABL and BCR-ABL-T315I. BMC Cancer. 2012 Sep 17;12:411. doi: 10.1186/1471-2407-12-411. PubMed PMID: 22985168; PubMed Central PMCID: PMC3488316.

7: Wöhrle FU, Halbach S, Aumann K, Schwemmers S, Braun S, Auberger P, Schramek D, Penninger JM, Laßmann S, Werner M, Waller CF, Pahl HL, Zeiser R, Daly RJ, Brummer T. Gab2 signaling in chronic myeloid leukemia cells confers resistance to multiple Bcr-Abl inhibitors. Leukemia. 2013 Jan;27(1):118-29. doi: 10.1038/leu.2012.222. Epub 2012 Aug 3. PubMed PMID: 22858987.

8: Hantschel O. Allosteric BCR-ABL inhibitors in Philadelphia chromosome-positive acute lymphoblastic leukemia: novel opportunities for drug combinations to overcome resistance. Haematologica. 2012 Feb;97(2):157-9. doi: 10.3324/haematol.2012.061812. PubMed PMID: 22298820; PubMed Central PMCID: PMC3269471.

9: Mian AA, Metodieva A, Najajreh Y, Ottmann OG, Mahajna J, Ruthardt M. p185(BCR/ABL) has a lower sensitivity than p210(BCR/ABL) to the allosteric inhibitor GNF-2 in Philadelphia chromosome-positive acute lymphatic leukemia. Haematologica. 2012 Feb;97(2):251-7. doi: 10.3324/haematol.2011.047191. Epub 2011 Nov 4. PubMed PMID: 22058195; PubMed Central PMCID: PMC3269486.

10: Huang WC, Tsai CC, Chen CL, Chen TY, Chen YP, Lin YS, Lu PJ, Lin CM, Wang SH, Tsao CW, Wang CY, Cheng YL, Hsieh CY, Tseng PC, Lin CF. Glucosylceramide synthase inhibitor PDMP sensitizes chronic myeloid leukemia T315I mutant to Bcr-Abl inhibitor and cooperatively induces glycogen synthase kinase-3-regulated apoptosis. FASEB J. 2011 Oct;25(10):3661-73. doi: 10.1096/fj.10-180190. Epub 2011 Jun 24. PubMed PMID: 21705667.

11: Yang J, Campobasso N, Biju MP, Fisher K, Pan XQ, Cottom J, Galbraith S, Ho T, Zhang H, Hong X, Ward P, Hofmann G, Siegfried B, Zappacosta F, Washio Y, Cao P, Qu J, Bertrand S, Wang DY, Head MS, Li H, Moores S, Lai Z, Johanson K, Burton G, Erickson-Miller C, Simpson G, Tummino P, Copeland RA, Oliff A. Discovery and characterization of a cell-permeable, small-molecule c-Abl kinase activator that binds to the myristoyl binding site. Chem Biol. 2011 Feb 25;18(2):177-86. doi: 10.1016/j.chembiol.2010.12.013. PubMed PMID: 21338916.

12: Kim DH, Sim T. Chemical kinomics: a powerful strategy for target deconvolution. BMB Rep. 2010 Nov;43(11):711-9. doi: 10.5483/BMBRep.2010.43.11.711. Review. PubMed PMID: 21110913.

13: Hassan AQ, Sharma SV, Warmuth M. Allosteric inhibition of BCR-ABL. Cell Cycle. 2010 Sep 15;9(18):3710-4. doi: 10.4161/cc.9.18.13232. Epub 2010 Sep 3. Review. PubMed PMID: 20930519.

14: Deng X, Okram B, Ding Q, Zhang J, Choi Y, Adrián FJ, Wojciechowski A, Zhang G, Che J, Bursulaya B, Cowan-Jacob SW, Rummel G, Sim T, Gray NS. Expanding the diversity of allosteric bcr-abl inhibitors. J Med Chem. 2010 Oct 14;53(19):6934-46. doi: 10.1021/jm100555f. PubMed PMID: 20828158; PubMed Central PMCID: PMC2951064.

15: Fabbro D, Manley PW, Jahnke W, Liebetanz J, Szyttenholm A, Fendrich G, Strauss A, Zhang J, Gray NS, Adrian F, Warmuth M, Pelle X, Grotzfeld R, Berst F, Marzinzik A, Cowan-Jacob SW, Furet P, Mestan J. Inhibitors of the Abl kinase directed at either the ATP- or myristate-binding site. Biochim Biophys Acta. 2010 Mar;1804(3):454-62. doi: 10.1016/j.bbapap.2009.12.009. PubMed PMID: 20152788.

16: Zhang J, Adrián FJ, Jahnke W, Cowan-Jacob SW, Li AG, Iacob RE, Sim T, Powers J, Dierks C, Sun F, Guo GR, Ding Q, Okram B, Choi Y, Wojciechowski A, Deng X, Liu G, Fendrich G, Strauss A, Vajpai N, Grzesiek S, Tuntland T, Liu Y, Bursulaya B, Azam M, Manley PW, Engen JR, Daley GQ, Warmuth M, Gray NS. Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors. Nature. 2010 Jan 28;463(7280):501-6. doi: 10.1038/nature08675. Epub 2010 Jan 13. PubMed PMID: 20072125; PubMed Central PMCID: PMC2901986.

17: Mian AA, Oancea C, Zhao Z, Ottmann OG, Ruthardt M. Oligomerization inhibition, combined with allosteric inhibition, abrogates the transformation potential of T315I-positive BCR/ABL. Leukemia. 2009 Dec;23(12):2242-7. doi: 10.1038/leu.2009.194. Epub 2009 Oct 1. PubMed PMID: 19798092.

18: Choi Y, Seeliger MA, Panjarian SB, Kim H, Deng X, Sim T, Couch B, Koleske AJ, Smithgall TE, Gray NS. N-myristoylated c-Abl tyrosine kinase localizes to the endoplasmic reticulum upon binding to an allosteric inhibitor. J Biol Chem. 2009 Oct 16;284(42):29005-14. doi: 10.1074/jbc.M109.026633. Epub 2009 Aug 13. PubMed PMID: 19679652; PubMed Central PMCID: PMC2781447.

19: Ohren JF, Sebolt-Leopold JS. Inhibitors of Bcr-abl... breaking new ground again. Nat Chem Biol. 2006 Feb;2(2):63-4. PubMed PMID: 16421581.

20: Adrián FJ, Ding Q, Sim T, Velentza A, Sloan C, Liu Y, Zhang G, Hur W, Ding S, Manley P, Mestan J, Fabbro D, Gray NS. Allosteric inhibitors of Bcr-abl-dependent cell proliferation. Nat Chem Biol. 2006 Feb;2(2):95-102. Epub 2006 Jan 15. PubMed PMID: 16415863.

Explore Compound Types